
Crocin II
Overview
Description
Crocin II is a water-soluble carotenoid pigment primarily found in the stigmas of Crocus sativus L. (saffron) and the fruits of Gardenia jasminoides Ellis. It is one of the major active components of crocins, which are known for their vibrant color and various pharmacological properties. This compound is an ester formed from crocetin and gentibiose or glucose, and it exhibits a wide range of biological activities, including antioxidant, anticancer, and neuroprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Crocin II can be synthesized through a multigene stacking approach in heterologous hosts such as Nicotiana benthamiana. This involves the expression of genes responsible for the biosynthesis of crocins, including carotenoid cleavage dioxygenase, aldehyde dehydrogenase, and UDP-glucosyltransferases . The highest total content of crocins in transgenic tobacco can reach significant levels, making this method a promising alternative for large-scale production .
Industrial Production Methods
Industrial production of this compound typically involves extraction from natural sources like the dry fruit of Gardenia jasminoides. A two-step chromatographic approach using macroporous resin column chromatography combined with high-speed counter-current chromatography (HSCCC) is employed to purify this compound. This method is efficient, convenient, and cost-effective, yielding high purities of this compound .
Chemical Reactions Analysis
Types of Reactions
Crocin II undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its pharmacological properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired modifications are achieved.
Major Products
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of crocetin, while reduction can yield various reduced derivatives with enhanced biological activities .
Scientific Research Applications
Antioxidant Activity
Crocin II exhibits significant antioxidant properties, which help protect cells from oxidative stress. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a critical role. Studies have shown that this compound can scavenge free radicals and enhance the body’s antioxidant defenses, making it a candidate for treating conditions like Alzheimer’s and Parkinson’s diseases .
Anti-Inflammatory Effects
Research indicates that this compound can modulate inflammatory pathways, thereby reducing inflammation in various models. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines and reduce paw swelling in animal models of inflammation . This suggests potential applications in treating chronic inflammatory conditions.
Neuroprotective Effects
The neuroprotective properties of this compound have been highlighted in several studies. It has been reported to improve cognitive function and alleviate symptoms of anxiety and depression in patients with mild cognitive impairment . Additionally, this compound has demonstrated protective effects against dopaminergic neuron damage in models of Parkinson's disease .
Mental Health
This compound has been investigated for its efficacy in managing anxiety and depression. A randomized clinical trial indicated that this compound significantly reduced anxiety levels in patients with multiple sclerosis, suggesting its potential as an adjunct therapy for psychiatric symptoms associated with chronic illnesses .
Cancer Therapy
Emerging evidence suggests that this compound may have anticancer properties. It has been observed to inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest in different cancer types . The compound's ability to enhance the efficacy of conventional chemotherapy agents is also under investigation.
Case Studies
Mechanism of Action
Crocin II exerts its effects through various molecular targets and pathways. It inhibits the production of nitric oxide (NO) and suppresses the expressions of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). These actions contribute to its anti-inflammatory and antioxidant properties . Additionally, this compound can penetrate the blood-brain barrier, making it effective in treating neurodegenerative diseases .
Comparison with Similar Compounds
Crocin II is one of several crocins, including Crocin I, Crocin III, and Crocin IV. These compounds share similar core structures but differ in the number and arrangement of glucose groups. This compound is unique due to its specific glycosylation pattern, which influences its solubility and biological activity . Compared to other crocins, this compound has shown distinct pharmacokinetic properties and therapeutic potential .
List of Similar Compounds
- Crocin I
- Crocin III
- Crocin IV
- Crocetin
This compound stands out for its specific glycosylation, which enhances its solubility and bioavailability, making it a valuable compound for various applications .
Biological Activity
Crocin II, a carotenoid compound primarily derived from saffron (Crocus sativus), has garnered attention due to its diverse biological activities. This article delves into the pharmacological properties of this compound, highlighting its neuroprotective, antidepressant, anticancer, and antioxidant effects. The findings are supported by various studies, case reports, and data tables that illustrate its therapeutic potential.
Neuroprotective Activity
This compound exhibits significant neuroprotective effects, particularly in models of neurodegeneration. A study using PC-12 cells demonstrated that this compound can inhibit cell death induced by serum/glucose deprivation. Specifically, at a concentration of 10 µM, this compound resulted in an 85% survival rate compared to control groups, indicating its potential to protect neuronal cells from apoptosis under stress conditions .
Table 1: Neuroprotective Effects of this compound in PC-12 Cells
Treatment Concentration | Survival Rate (%) |
---|---|
Control | 15 |
This compound (10 µM) | 85 |
Antidepressant Properties
Clinical trials have shown that this compound can effectively reduce symptoms of depression and anxiety. In a randomized controlled trial involving patients with burning mouth syndrome (BMS), those treated with this compound exhibited significant reductions in both BMS symptoms and anxiety levels over an 11-week period. The mean anxiety score decreased from 28.08 to 18.0 in the Crocin group, demonstrating its efficacy as a natural antidepressant .
Table 2: Changes in Anxiety Scores in BMS Patients
Group | Baseline Anxiety Score | Final Anxiety Score | p-value |
---|---|---|---|
Citalopram | 28.76 ± 4.02 | 18.6 ± 5.11 | <0.001 |
This compound | 28.08 ± 4.37 | 18.0 ± 4.38 | <0.001 |
Anticancer Activity
Research has indicated that this compound possesses anticancer properties by targeting microtubules in cancer cells. In vitro studies demonstrated that this compound inhibited the proliferation of various cancer cell lines, including HeLa and HCC70 cells, by disrupting microtubule organization and blocking cell cycle progression at mitosis . The effective concentration for inhibiting cancer cell growth was determined to be around 209 nM for HCC1806 cells .
Table 3: Anticancer Effects of this compound on Various Cell Lines
Cell Line | IC50 (nM) |
---|---|
HCC1806 | 209 |
HCC70 | 275 |
HeLa | 380 |
Antioxidant Properties
This compound also exhibits strong antioxidant activity, which helps mitigate oxidative stress in various tissues. Studies have shown that it can protect against oxidative damage in brain vasculature and other organs by scavenging free radicals and reducing reactive oxygen species (ROS) levels . This property is particularly beneficial in preventing neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Studies
- Neuroprotection in Animal Models : A study conducted on mice subjected to chronic social defeat stress indicated that oral administration of Crocin significantly improved depressive-like behaviors, suggesting its potential as a rapid antidepressant .
- Cognitive Enhancement : In another animal study, administration of saffron extract containing this compound improved learning and memory capabilities in both young and aged mice, further supporting its role in cognitive enhancement .
Q & A
Basic Research Questions
Q. What analytical techniques are most effective for identifying and quantifying Crocin II in plant extracts, and how should validation parameters be optimized?
- Methodological Guidance : High-performance liquid chromatography (HPLC) paired with UV-Vis or mass spectrometry is widely used for quantification, but validation requires adherence to parameters like linearity (R² ≥ 0.99), recovery rates (90–110%), and limits of detection (LOD < 0.1 µg/mL) . Nuclear magnetic resonance (NMR) spectroscopy is critical for structural elucidation but necessitates purity >95% to avoid signal overlap .
Q. How can researchers design in vitro experiments to assess the pharmacokinetic properties of this compound while minimizing matrix interference?
- Experimental Design : Use physiologically relevant buffers (e.g., simulated intestinal fluid) and include controls for nonspecific binding. Parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell models are recommended for absorption studies, with LC-MS/MS for quantification to mitigate interference from plant-derived metabolites .
Q. What are the best practices for isolating this compound from saffron extracts to ensure consistent purity across batches?
- Synthesis Protocol : Combine liquid-liquid extraction (using ethyl acetate/water partitioning) with preparative HPLC. Monitor purity via thin-layer chromatography (TLC) and validate using certified reference materials. Batch-to-batch variability can be reduced by standardizing plant sources and extraction temperatures (e.g., 25°C vs. 40°C) .
Advanced Research Questions
Q. What statistical approaches are recommended to reconcile contradictory findings in this compound’s dose-dependent effects across preclinical studies?
- Data Contradiction Analysis : Apply meta-regression to account for variables like animal strain differences (e.g., Sprague-Dawley vs. Wistar rats) or administration routes (oral vs. intraperitoneal). Sensitivity analyses should test for publication bias using funnel plots or Egger’s test . For in vitro studies, normalize data to cell viability metrics (e.g., MTT assay) to control for cytotoxicity .
Q. How do differences in solvent systems (e.g., DMSO vs. ethanol) and purification protocols impact the reproducibility of this compound’s reported bioactivity in cell-based assays?
- Reproducibility Framework : Solvent polarity affects this compound’s stability; DMSO concentrations >0.1% may induce cellular stress, confounding results. Pre-test solvents via stability assays (e.g., UV degradation kinetics). Report purification steps (e.g., silica gel chromatography) and solvent residues (validated via GC-MS) to enhance cross-study comparability .
Q. What mechanistic studies are needed to resolve uncertainties about this compound’s primary molecular targets in neurodegenerative disease models?
- Hypothesis Testing : Combine CRISPR-Cas9 gene knockout models with proteomic profiling (e.g., affinity purification mass spectrometry) to identify binding partners. For in vivo validation, use transgenic animals (e.g., APP/PS1 mice) and correlate behavioral outcomes (Morris water maze) with target expression levels via qPCR .
Q. How can researchers integrate multi-omics data (transcriptomic, metabolomic) to elucidate this compound’s systemic effects in chronic inflammation models?
- Interdisciplinary Methodology : Apply weighted gene co-expression network analysis (WGCNA) to link transcriptomic clusters with serum metabolomic profiles (e.g., IL-6, TNF-α). Use pathway enrichment tools (KEGG, Reactome) to identify cross-talk between NF-κB signaling and oxidative stress pathways. Validate via siRNA knockdown of hub genes .
Q. Methodological Considerations
- Frameworks for Rigor : Apply the PICO framework (Population: e.g., specific cell lines; Intervention: this compound dosage; Comparison: vehicle controls; Outcome: IC₅₀ values) to standardize research questions . Evaluate feasibility using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant), particularly for animal studies requiring ethical approval .
- Data Transparency : Archive raw datasets (spectra, chromatograms) in repositories like Zenodo, and disclose analytical software versions (e.g., XCalibur 4.3) to enable replication .
Properties
IUPAC Name |
1-O-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 16-O-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H54O19/c1-18(11-7-13-20(3)34(50)56-37-32(48)29(45)26(42)23(16-40)54-37)9-5-6-10-19(2)12-8-14-21(4)35(51)57-38-33(49)30(46)27(43)24(55-38)17-52-36-31(47)28(44)25(41)22(15-39)53-36/h5-14,22-33,36-49H,15-17H2,1-4H3/b6-5+,11-7+,12-8+,18-9+,19-10+,20-13+,21-14+/t22-,23-,24-,25-,26-,27-,28+,29+,30+,31-,32-,33-,36-,37+,38+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSBHMFVVLYIQQ-DRVLGOCHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC=CC=C(C)C=CC=C(C)C(=O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C=CC=C(C)C(=O)OC3C(C(C(C(O3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)/C=C/C=C(\C)/C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H54O19 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80856143 | |
Record name | Crocetin gentiobiosylglucosyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80856143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
814.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55750-84-0 | |
Record name | Crocin 2 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55750-84-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Crocetin gentiobiosylglucosyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055750840 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Crocetin gentiobiosylglucosyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80856143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CROCETIN GENTIOBIOSYLGLUCOSYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZF2MOD2N6Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.